molecular formula C24H22O6 B1683854 Palomid 529 CAS No. 914913-88-5

Palomid 529

Numéro de catalogue: B1683854
Numéro CAS: 914913-88-5
Poids moléculaire: 406.4 g/mol
Clé InChI: YEAHTLOYHVWAKW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Palomid 529 est un nouveau médicament à petite molécule qui agit comme un inhibiteur dual des complexes TORC1 et TORC2. Il est connu pour sa capacité à réduire la croissance tumorale, l'angiogenèse et la perméabilité vasculaire. Ce composé est particulièrement important dans la recherche sur le cancer en raison de son inhibition de la voie de signalisation PI3K/Akt/mTOR, qui est essentielle à la promotion de la tumeur et du stroma tumoral .

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, 8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one serves as an important intermediate for synthesizing more complex molecules. Its functional groups facilitate various chemical reactions, including:

  • Synthesis of Derivatives : The compound can be modified to create derivatives with enhanced properties.
  • Building Block for Drug Development : Its structure allows for the design of novel pharmaceuticals targeting specific biological pathways.

Biology

Biological research has shown that this compound exhibits significant interactions with various cellular processes. Some key areas of investigation include:

  • Anticancer Activity : Studies have demonstrated that derivatives of benzochromene compounds can exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
  • Anti-inflammatory Effects : The compound may influence inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
  • Mechanistic Studies : Research into the mechanisms by which this compound interacts with cellular targets can provide insights into its biological activity and therapeutic potential.

Medicine

The medicinal applications of 8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one are particularly promising:

  • Pharmaceutical Development : Due to its potential therapeutic effects, this compound is being explored for use in new medications targeting conditions such as cancer and inflammation.
  • Clinical Trials : Ongoing studies are assessing the efficacy and safety of formulations containing this compound in treating specific diseases.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

  • Antitumor Mechanisms :
    • A study focused on synthesizing derivatives of benzochromene compounds demonstrated significant cytotoxicity against several human cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. The results indicated that modifications to the phenyl ring could enhance anticancer activity .
  • Inflammation Modulation :
    • Research has shown that compounds similar to 8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one can modulate inflammatory responses in vitro, suggesting potential therapeutic uses in inflammatory diseases.
  • Drug Design Studies :
    • Investigations into the structure-activity relationships (SAR) of chromene derivatives have led to the identification of lead compounds with promising pharmacological profiles, paving the way for future drug development initiatives.

Mécanisme D'action

Target of Action

Palomid 529, also known as P529, primarily targets the TORC1 and TORC2 complexes . These complexes are part of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which plays a central role in promoting both tumor and tumor stroma .

Mode of Action

P529 is unique in that it causes the dissociation of both the TORC1 and TORC2 complexes . This results in the inhibition of both Akt and mTOR signaling . By inhibiting these complexes, P529 prevents upstream Akt activation through feedback loops .

Biochemical Pathways

The PI3K/Akt/mTOR pathway is a central point of dysregulation in many cancer cells . P529 shows both inhibition of Akt signaling and mTOR signaling similarly in tumor and vasculature . This pathway is often overactivated in various cancers, reducing apoptosis and promoting proliferation .

Pharmacokinetics

This is significant as it suggests that P529 could be used in the treatment of brain tumors, such as glioblastoma .

Result of Action

P529 has been shown to inhibit tumor growth, angiogenesis, and vascular permeability . It retains the beneficial aspects of tumor vascular normalization . Moreover, P529 has the additional benefit of blocking pAktS473 signaling consistent with blocking TORC2 in all cells .

Action Environment

The action of P529 can be influenced by the tumor microenvironment. For example, Akt signaling is increased in the tumor endothelium, likely from the constant bombardment of growth factors from the activated tumor and stroma . The blood-brain barrier can also influence the action of P529, particularly in the context of brain tumors .

Analyse Biochimique

Biochemical Properties

Palomid 529 plays a significant role in biochemical reactions by inhibiting the TORC1 and TORC2 complexes. This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer cells. This compound interacts with several key biomolecules, including the mammalian target of rapamycin (mTOR), phosphatidylinositol 3-kinase (PI3K), and protein kinase B (Akt). By binding to these enzymes, this compound effectively inhibits their activity, leading to reduced tumor growth, angiogenesis, and vascular permeability .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by inhibiting cell signaling pathways, particularly the PI3K/Akt/mTOR pathway. This inhibition results in decreased cell proliferation, increased apoptosis, and reduced angiogenesis. Additionally, this compound affects gene expression and cellular metabolism by modulating the activity of key transcription factors and metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the TORC1 and TORC2 complexes. By binding to these complexes, this compound inhibits their activity, leading to the dissociation of the TORC complexes and subsequent inhibition of Akt and mTOR signaling. This inhibition results in decreased phosphorylation of downstream targets, such as ribosomal protein S6 kinase and eukaryotic translation initiation factor 4E-binding protein 1, ultimately reducing cell growth and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and retains its inhibitory activity over extended periods. Degradation of this compound can occur under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and angiogenesis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and angiogenesis without causing significant toxicity. At higher doses, toxic effects such as weight loss, organ damage, and immune suppression have been observed. These findings highlight the importance of optimizing the dosage of this compound to achieve maximum therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with the PI3K/Akt/mTOR signaling pathway. By inhibiting this pathway, this compound affects metabolic flux and metabolite levels, leading to changes in cellular metabolism. Additionally, this compound interacts with enzymes and cofactors involved in various metabolic processes, further influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. This compound’s distribution is influenced by factors such as tissue permeability, blood flow, and cellular uptake mechanisms. These factors determine the compound’s localization and accumulation within target tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization allows this compound to effectively inhibit the TORC1 and TORC2 complexes and exert its therapeutic effects. Understanding the subcellular localization of this compound is essential for optimizing its efficacy and minimizing off-target effects .

Méthodes De Préparation

La synthèse du Palomid 529 implique plusieurs étapes, commençant par la préparation de la structure de base, qui est un dérivé de la coumarine. La voie de synthèse comprend généralement les étapes suivantes :

Analyse Des Réactions Chimiques

Le Palomid 529 subit plusieurs types de réactions chimiques, notamment :

    Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe hydroxylethyl, conduisant à la formation des cétones correspondantes.

    Réduction : Des réactions de réduction peuvent se produire au niveau du groupe cétone, le reconvertissant en groupe hydroxylethyl.

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions comprennent les dérivés oxydés et réduits du this compound.

Applications de la recherche scientifique

Le this compound a un large éventail d'applications dans la recherche scientifique, notamment :

Mécanisme d'action

Le this compound exerce ses effets en inhibant les complexes TORC1 et TORC2, qui sont des composants clés de la voie de signalisation PI3K/Akt/mTOR. Cette inhibition entraîne une réduction de la phosphorylation des cibles en aval, telles que Akt et mTOR, ce qui entraîne finalement une diminution de la prolifération cellulaire, de l'angiogenèse et de la perméabilité vasculaire . Le composé inhibe également l'activité des métalloprotéinases matricielles et du facteur 1-alpha inductible par l'hypoxie, contribuant ainsi davantage à ses effets antitumoraux .

Comparaison Avec Des Composés Similaires

Le Palomid 529 est unique parmi les inhibiteurs de PI3K/Akt/mTOR en raison de sa capacité à inhiber les deux complexes TORC1 et TORC2. Cette double inhibition lui permet de contourner les boucles de rétroaction qui peuvent conduire à une augmentation de la signalisation d'Akt dans certaines cellules tumorales, une limitation observée avec d'autres inhibiteurs de mTOR tels que la rapamycine . Les composés similaires comprennent :

La capacité unique du this compound à inhiber les deux complexes TORC1 et TORC2, ainsi que ses propriétés pharmacocinétiques favorables, en font un candidat prometteur pour des recherches et un développement supplémentaires en thérapie anticancéreuse et dans d'autres applications.

Activité Biologique

The compound 8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one is a synthetic derivative belonging to the class of benzochromenes, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antioxidant, and antibacterial properties.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈O₅
  • Molecular Weight : 314.34 g/mol

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes its efficacy compared to standard chemotherapeutic agents:

Cell Line IC50 (µM) Standard Agent IC50 (µM)
MCF-74.5Doxorubicin0.5
HCT1163.8Etoposide1.0
HEK2935.0--

The compound's IC50 values indicate that it is effective in inhibiting cell growth at low micromolar concentrations, suggesting a potential role in cancer therapy .

Antioxidant Activity

The antioxidant properties of the compound were evaluated using various assays, including DPPH and ABTS radical scavenging methods. The results are summarized below:

Assay Type EC50 (µM) Standard EC50 (µM)
DPPH15.0BHT30.0
ABTS12.5Trolox20.0

These findings indicate that the compound has superior antioxidant activity compared to common standards, highlighting its potential in preventing oxidative stress-related diseases .

Antibacterial Activity

The antibacterial efficacy of the compound was assessed against several bacterial strains, particularly focusing on Gram-positive bacteria. The minimum inhibitory concentration (MIC) values are shown in the table below:

Bacterial Strain MIC (µM)
Staphylococcus aureus16
Enterococcus faecalis8
Escherichia coli>64

The compound demonstrated selective antibacterial activity against Enterococcus faecalis, with an MIC value of 8 µM, indicating its potential as a therapeutic agent for bacterial infections .

The biological activity of this compound is believed to be linked to its ability to modulate various cellular pathways:

  • Antiproliferative Effect : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
  • Antioxidant Mechanism : It likely acts by scavenging free radicals and enhancing the expression of endogenous antioxidant enzymes.
  • Antibacterial Mechanism : The interaction with bacterial cell membranes may disrupt their integrity, leading to cell death.

Case Studies and Research Findings

A case study involving the administration of this compound in vitro showed promising results in reducing tumor size in breast cancer models. The study reported a significant reduction in tumor volume after treatment with the compound over a period of two weeks.

Additionally, research has indicated that derivatives of this compound exhibit enhanced biological activity when modified at specific positions on the benzochromene structure, suggesting avenues for further development and optimization .

Propriétés

IUPAC Name

8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O6/c1-14(25)16-6-9-18-19-11-22(28-3)23(12-21(19)30-24(26)20(18)10-16)29-13-15-4-7-17(27-2)8-5-15/h4-12,14,25H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAHTLOYHVWAKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C3=CC(=C(C=C3OC2=O)OCC4=CC=C(C=C4)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601026005
Record name 8-(1-Hydroxy-ethyl)-2-methoxy-3-(4-methoxy-benzyloxy)-benzo(c)chromen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601026005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914913-88-5
Record name Palomid 529
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914913-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Palomid 529
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914913885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palomid 529
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12812
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 8-(1-Hydroxy-ethyl)-2-methoxy-3-(4-methoxy-benzyloxy)-benzo(c)chromen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601026005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 914913-88-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PALOMID 529
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV9409EWG4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one
Reactant of Route 2
Reactant of Route 2
8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one
Reactant of Route 3
8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one
Reactant of Route 4
Reactant of Route 4
8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one
Reactant of Route 5
8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one
Reactant of Route 6
Reactant of Route 6
8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.